molecular formula C13H17NO3 B7522023 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpropanamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpropanamide

Cat. No.: B7522023
M. Wt: 235.28 g/mol
InChI Key: RZNVSMANLJIXSE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpropanamide is an organic compound characterized by the presence of a benzodioxin ring fused with a propanamide group

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)13(15)14-7-10-8-16-11-5-3-4-6-12(11)17-10/h3-6,9-10H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNVSMANLJIXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpropanamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Propanamide Group: The benzodioxin intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxin ring, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-3-phenoxy-1-propanamine hydrochloride
  • N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(4-methylbenzoyl)thiourea

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can

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